3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2092803-23-9
VCID: VC3151266
InChI: InChI=1S/C10H10BrN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3
SMILES: CN1C=C(C(=N1)C2=CN=CC=C2)CBr
Molecular Formula: C10H10BrN3
Molecular Weight: 252.11 g/mol

3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

CAS No.: 2092803-23-9

Cat. No.: VC3151266

Molecular Formula: C10H10BrN3

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine - 2092803-23-9

Specification

CAS No. 2092803-23-9
Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
IUPAC Name 3-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine
Standard InChI InChI=1S/C10H10BrN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3
Standard InChI Key ACUJIDSLDKKVSG-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2=CN=CC=C2)CBr
Canonical SMILES CN1C=C(C(=N1)C2=CN=CC=C2)CBr

Introduction

3-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This compound is notable for its bromomethyl group attached to the pyrazole ring, which enhances its reactivity and potential applications in medicinal chemistry and material science. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 256.11 g/mol .

Synthesis and Applications

The synthesis of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step procedures starting from readily available precursors. This compound has been explored for its potential in medicinal chemistry, particularly due to its biological activity. Derivatives of this compound have shown promise as therapeutic agents, with applications in targeting various biological pathways.

Biological Activity

Research indicates that derivatives of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exhibit significant biological activity. They have been studied for their potential as allosteric modulators and have shown binding affinity to specific receptors, highlighting their potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine. These include:

Compound NameStructural FeaturesSimilarity
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)pyridineChlorine substitution instead of bromineModerate
3-(4-bromo-1-(2-bromoethyl)-5-methyl-1H-pyrazol-3-yl)pyridineAdditional bromoalkyl groupModerate
3-(4-bromo-1-(2-chloroethyl)-5-ethyl-1H-pyrazol-3-yl)pyridineEthyl substitution on pyrazoleModerate

Research Findings and Future Directions

The unique substitution pattern and the presence of both bromine and methyl groups in 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine influence its reactivity and interaction capabilities. This makes it valuable for targeted synthesis and diverse applications in medicinal chemistry and material science. Further research is needed to fully explore its potential therapeutic applications and to understand how structural modifications affect its pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator